molecular formula C11H12N2OS B13841099 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol

1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol

Cat. No.: B13841099
M. Wt: 220.29 g/mol
InChI Key: BVHHHVCKCPYOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both an amino group and a hydroxyl group in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of a precursor containing a thiourea and a halogenated ketone under acidic conditions to form the thiazole ring. Subsequent functionalization steps introduce the amino and hydroxyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products:

  • Oxidation of the hydroxyl group yields a ketone or aldehyde.
  • Reduction of the amino group yields a primary amine.
  • Substitution reactions yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-(4-Aminophenyl)thiazole: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.

    1-(3-Aminophenyl)ethanol: Similar structure but lacks the thiazole ring, which may influence its chemical properties and applications.

    5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thione: Contains a different heterocyclic ring, which may result in different biological activities and applications.

Uniqueness: 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol is unique due to the combination of the thiazole ring, amino group, and hydroxyl group in its structure. This combination allows for a wide range of chemical reactivity and potential biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

1-[5-(3-aminophenyl)-1,3-thiazol-2-yl]ethanol

InChI

InChI=1S/C11H12N2OS/c1-7(14)11-13-6-10(15-11)8-3-2-4-9(12)5-8/h2-7,14H,12H2,1H3

InChI Key

BVHHHVCKCPYOMK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)C2=CC(=CC=C2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.